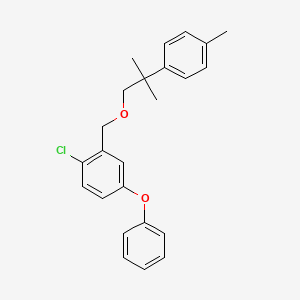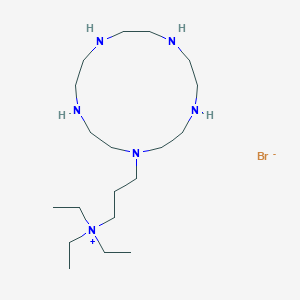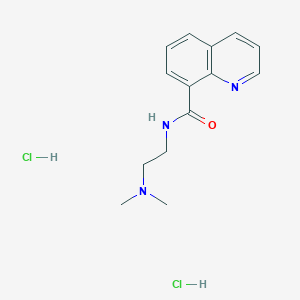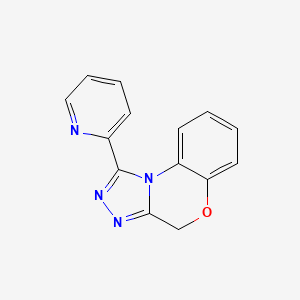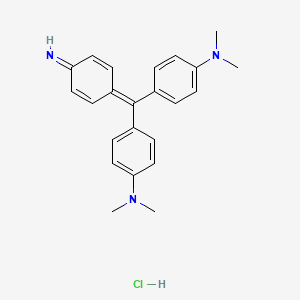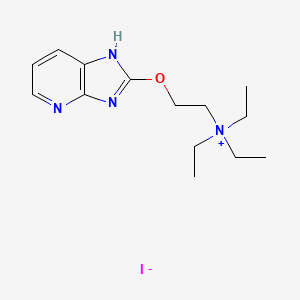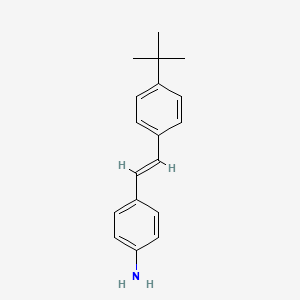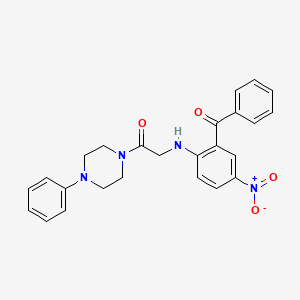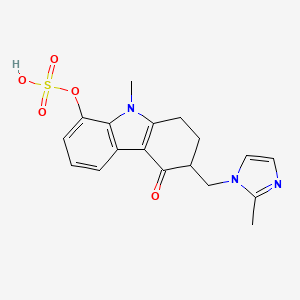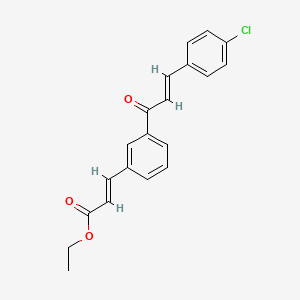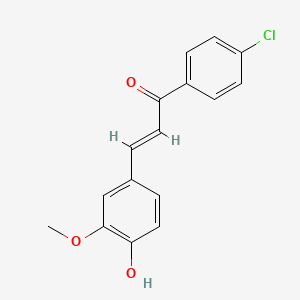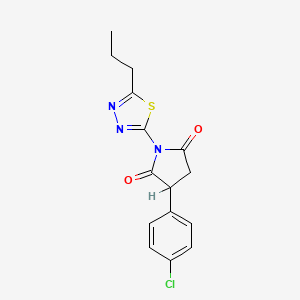
3-(4-Chlorophenyl)-1-(5-propyl-1,3,4-thiadiazol-3-yl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-1-(5-propyl-1,3,4-thiadiazol-3-yl)-2,5-pyrrolidinedione is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyrrolidinedione core, a chlorophenyl group, and a thiadiazole ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(5-propyl-1,3,4-thiadiazol-3-yl)-2,5-pyrrolidinedione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiadiazole Ring: Starting with a suitable precursor, such as a thiosemicarbazide, the thiadiazole ring can be formed through cyclization reactions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.
Formation of the Pyrrolidinedione Core: The final step involves the formation of the pyrrolidinedione core through cyclization reactions involving appropriate dicarbonyl compounds.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-1-(5-propyl-1,3,4-thiadiazol-3-yl)-2,5-pyrrolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or chemical processes.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-1-(5-propyl-1,3,4-thiadiazol-3-yl)-2,5-pyrrolidinedione depends on its specific biological target. It may interact with enzymes, receptors, or other molecular targets to exert its effects. The pathways involved could include inhibition of specific enzymes or modulation of receptor activity.
類似化合物との比較
Similar Compounds
- 3-(4-Chlorophenyl)-1-(5-methyl-1,3,4-thiadiazol-3-yl)-2,5-pyrrolidinedione
- 3-(4-Chlorophenyl)-1-(5-ethyl-1,3,4-thiadiazol-3-yl)-2,5-pyrrolidinedione
Uniqueness
The uniqueness of 3-(4-Chlorophenyl)-1-(5-propyl-1,3,4-thiadiazol-3-yl)-2,5-pyrrolidinedione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group on the thiadiazole ring may impart distinct properties compared to its methyl or ethyl analogs.
特性
CAS番号 |
139477-37-5 |
|---|---|
分子式 |
C15H14ClN3O2S |
分子量 |
335.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-1-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H14ClN3O2S/c1-2-3-12-17-18-15(22-12)19-13(20)8-11(14(19)21)9-4-6-10(16)7-5-9/h4-7,11H,2-3,8H2,1H3 |
InChIキー |
RKYBHVSUGDDORZ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NN=C(S1)N2C(=O)CC(C2=O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


